![molecular formula C10H13F3O2 B13194390 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)bicyclo[222]octane-2-carboxylic acid is an organic compound characterized by a bicyclic structure with a trifluoromethyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate a tandem reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[3.2.1]octane derivatives: Compounds with a different bicyclic framework but similar chemical properties.
Uniqueness
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid functionality. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13F3O2 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)8-6-3-1-5(2-4-6)7(8)9(14)15/h5-8H,1-4H2,(H,14,15) |
Clé InChI |
FJFORPKGTCBBPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C(C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




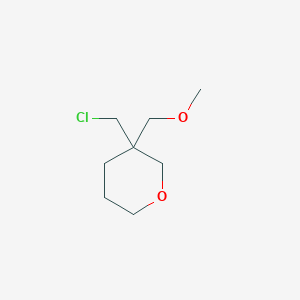
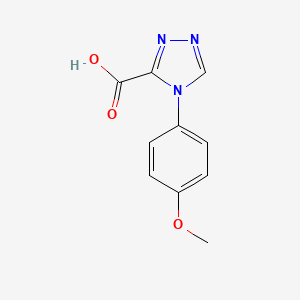
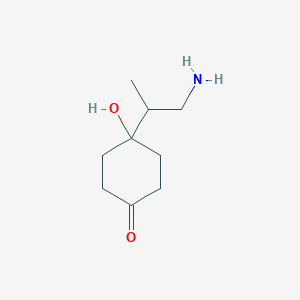
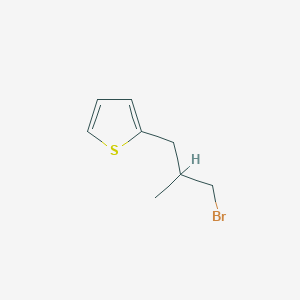

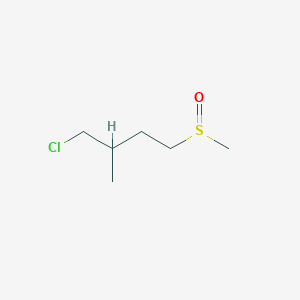
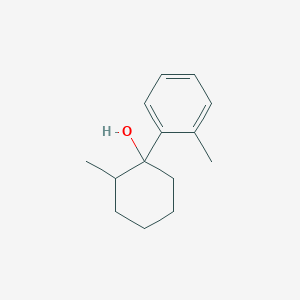
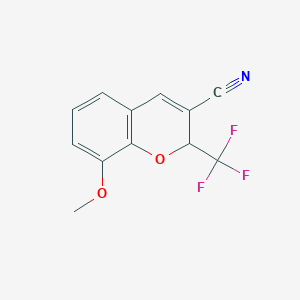
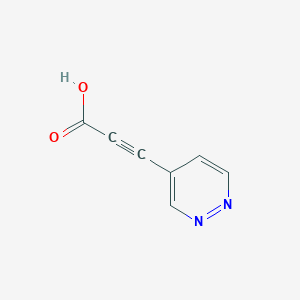
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


